Cas no 339016-99-8 (2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE)

2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE structure
339016-99-8 structure
商品名:2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE
CAS番号:339016-99-8
MF:C14H14ClNO3S2
メガワット:343.848860263824
CID:5175633

2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE 化学的及び物理的性質

名前と識別子

    • 2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE
    • 2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-PYRIDINYL METHYL SULFONE
    • 2-(4-chlorobenzenesulfinyl)-3-methanesulfonyl-4,6-dimethylpyridine
    • 2-(4-chlorophenyl)sulfinyl-4,6-dimethyl-3-methylsulfonylpyridine
    • MLS000326405
    • HMS2185M08
    • SMR000179026
    • インチ: 1S/C14H14ClNO3S2/c1-9-8-10(2)16-14(13(9)21(3,18)19)20(17)12-6-4-11(15)5-7-12/h4-8H,1-3H3
    • InChIKey: UAIVJYOGCVIBDP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)S(C1C(=C(C)C=C(C)N=1)S(C)(=O)=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 483
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 91.7

2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
7M-334S-1MG
2-[(4-chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone
339016-99-8 >90%
1mg
£37.00 2023-04-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652315-50mg
2-((4-Chlorophenyl)sulfinyl)-4,6-dimethyl-3-(methylsulfonyl)pyridine
339016-99-8 98%
50mg
¥1328.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652315-100mg
2-((4-Chlorophenyl)sulfinyl)-4,6-dimethyl-3-(methylsulfonyl)pyridine
339016-99-8 98%
100mg
¥2048.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652315-10mg
2-((4-Chlorophenyl)sulfinyl)-4,6-dimethyl-3-(methylsulfonyl)pyridine
339016-99-8 98%
10mg
¥739.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652315-20mg
2-((4-Chlorophenyl)sulfinyl)-4,6-dimethyl-3-(methylsulfonyl)pyridine
339016-99-8 98%
20mg
¥1264.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652315-25mg
2-((4-Chlorophenyl)sulfinyl)-4,6-dimethyl-3-(methylsulfonyl)pyridine
339016-99-8 98%
25mg
¥1100.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652315-1mg
2-((4-Chlorophenyl)sulfinyl)-4,6-dimethyl-3-(methylsulfonyl)pyridine
339016-99-8 98%
1mg
¥428.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652315-2mg
2-((4-Chlorophenyl)sulfinyl)-4,6-dimethyl-3-(methylsulfonyl)pyridine
339016-99-8 98%
2mg
¥578.00 2024-05-18
Key Organics Ltd
7M-334S-5MG
2-[(4-chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone
339016-99-8 >90%
5mg
£46.00 2023-04-01
Key Organics Ltd
7M-334S-10MG
2-[(4-chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone
339016-99-8 >90%
10mg
£63.00 2023-04-01

2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE 関連文献

2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINEに関する追加情報

2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE: A Promising Scaffold for Targeted Therapeutic Development

2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE, with the chemical identifier CAS No. 339016-99-8, represents a structurally diverse pyridine derivative that has garnered significant attention in recent years. This compound features a unique combination of aromatic and heterocyclic moieties, including a 4-chlorophenyl substituent, a methanesulfonyl group, and a sulfinyl functionality. These structural elements contribute to its potential pharmacological profile, making it a candidate for further exploration in drug discovery programs.

Recent studies have highlighted the importance of pyridine-based scaffolds in the development of small-molecule therapeutics. The 2-[(4-CHLOROPHENYL)SULFINYL] moiety, in particular, has been shown to exhibit favorable physicochemical properties, including appropriate hydrophobicity and metabolic stability. The 4,6-dimethyl substituents further enhance the molecular rigidity, while the methanesulfonyl group provides additional steric and electronic effects that may modulate biological activity.

One of the most notable advantages of 2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE is its potential for targeted drug design. The 4-chlorophenyl ring serves as a versatile platform for functionalization, enabling the incorporation of various pharmacophore elements. This property has been leveraged in recent synthetic approaches to optimize the compound's interaction with specific biological targets, such as kinases and ion channels.

Advances in computational chemistry have facilitated the rational design of 2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE derivatives. Molecular docking studies have demonstrated its ability to bind to key residues in target proteins, suggesting potential applications in the treatment of diseases associated with aberrant signaling pathways. These findings align with the growing trend of structure-based drug discovery, where precise molecular interactions are critical for therapeutic efficacy.

The methanesulfonyl group in this compound is particularly noteworthy for its impact on metabolic stability. Recent research has shown that sulfonamide derivatives often exhibit prolonged plasma half-lives, which is advantageous for chronic disease management. This characteristic makes 2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE a promising candidate for oral administration, as it may reduce the frequency of dosing requirements.

Experimental data from preclinical studies have further validated the therapeutic potential of this compound. In vitro assays have demonstrated its ability to inhibit specific enzymatic activities, while in vivo models have shown promising results in disease-related pharmacological models. These findings underscore the importance of pyridine-based scaffolds in the development of novel therapeutics, particularly in the context of precision medicine.

Recent advancements in synthetic methodologies have also contributed to the characterization of 2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE. Modern asymmetric synthesis techniques have enabled the efficient preparation of this compound, with high stereochemical purity. This level of control over the molecular structure is critical for achieving consistent biological activity and minimizing potential side effects.

The 4-chlorophenyl substituent in this compound has been the focus of several studies aimed at optimizing its biological activity. Research has shown that the presence of this group can enhance the compound's interaction with specific receptors, while also influencing its solubility properties. These findings highlight the importance of functional group modification in the development of more effective drug candidates.

Current research efforts are also exploring the potential of 2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE in the context of combination therapies. Preliminary studies suggest that this compound may exhibit synergistic effects when used in conjunction with other pharmacological agents, offering new possibilities for the treatment of complex diseases. This approach aligns with the growing emphasis on multi-target therapies in modern drug development.

As the field of medicinal chemistry continues to evolve, compounds like 2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE represent important opportunities for innovation. The unique combination of structural elements in this molecule provides a foundation for further exploration, with the potential to address unmet medical needs across a range of therapeutic areas.

In conclusion, the structural complexity and functional versatility of 2-[(4-CHLOROPHENYL)SULFINYL]-4,6-DIMETHYL-3-(METHYLSULFONYL)PYRIDINE make it a compelling candidate for continued investigation. Ongoing research is expected to uncover new insights into its biological activity and therapeutic potential, further advancing the development of novel therapeutics based on this promising scaffold.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd